4,4-Dimethyl-2-propyl-1,3-dioxolane

Description

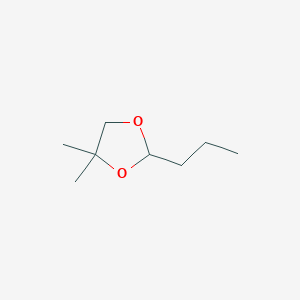

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethyl-2-propyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-4-5-7-9-6-8(2,3)10-7/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGJWJIFWZSCDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1OCC(O1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80929785 | |

| Record name | 4,4-Dimethyl-2-propyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80929785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13741-61-2 | |

| Record name | 4,4-Dimethyl-2-propyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13741-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Dimethyl-2-propyl-1,3-dioxolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013741612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4-Dimethyl-2-propyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80929785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-dimethyl-2-propyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Transformations of 1,3 Dioxolane Derivatives

Ring-Opening Reactions of 1,3-Dioxolanes

The cleavage of the 1,3-dioxolane (B20135) ring is a critical transformation, primarily utilized for the deprotection of aldehydes and ketones. This process can be achieved through various methods, with acid-catalyzed hydrolysis and transacetalization being the most common.

Acid-Catalyzed Hydrolysis and Transacetalization Mechanisms

The acid-catalyzed hydrolysis of 1,3-dioxolanes, including 4,4-Dimethyl-2-propyl-1,3-dioxolane, is a fundamental reaction in organic synthesis, often employed for the removal of the dioxolane protecting group to regenerate the parent carbonyl compound. organic-chemistry.orgwikipedia.org The generally accepted mechanism for this process involves several key steps.

The reaction is initiated by the protonation of one of the oxygen atoms within the dioxolane ring by an acid catalyst. This protonation makes the oxygen a better leaving group. Subsequently, the C2-O bond cleaves, leading to the formation of a resonance-stabilized oxocarbenium ion. This ion is a key intermediate in the hydrolysis process. A water molecule then acts as a nucleophile, attacking the carbocationic center of the oxocarbenium ion. This results in the formation of a protonated hemiacetal. Finally, deprotonation of the hemiacetal yields the parent carbonyl compound and the corresponding diol. In the case of this compound, hydrolysis would yield butanal and 2-methyl-1,2-propanediol.

Transacetalization, another acid-catalyzed process, involves the exchange of the diol component of the acetal (B89532). organic-chemistry.org This reaction proceeds through a similar oxocarbenium ion intermediate. In the presence of a different diol or an excess of a simple alcohol, the original diol can be displaced, leading to the formation of a new acetal or ketal. This process is often driven by Le Chatelier's principle, for instance, by using a large excess of the new alcohol or by removing the liberated diol from the reaction mixture.

The stability of the 1,3-dioxolane ring is influenced by the substitution pattern. For instance, ketals derived from ketones are generally more stable and require more vigorous conditions for cleavage compared to acetals derived from aldehydes. oup.com

Selective Cleavage Methodologies

While acid-catalyzed hydrolysis is a standard method, the need for milder and more selective conditions has led to the development of various alternative cleavage methodologies. These methods are particularly important in the synthesis of complex molecules where other acid-sensitive functional groups are present. oup.comresearchgate.net

Several reagents and conditions have been developed for the chemoselective deprotection of 1,3-dioxolanes. rsc.orgresearchgate.net These methods often aim to avoid the use of strong acids, which can cause unwanted side reactions.

Table 1: Selected Reagents for the Deprotection of 1,3-Dioxolanes

| Reagent/System | Conditions | Comments | Reference |

| Nickel Boride (NiCl₂/NaBH₄) | Methanol, ambient temperature | Mild and efficient, tolerates halo, alkoxy, and methylenedioxy groups. rsc.orgresearchgate.net | rsc.orgresearchgate.net |

| Cerium(III) Triflate (Ce(OTf)₃) | Wet nitromethane, room temperature | Nearly neutral pH, high yields and selectivity. organic-chemistry.org | organic-chemistry.org |

| Iodine (I₂) | Acetone, room temperature | Neutral conditions, rapid deprotection. organic-chemistry.org | organic-chemistry.org |

| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Water, 30 °C | Fast and efficient in aqueous media. organic-chemistry.orgwikipedia.org | organic-chemistry.orgwikipedia.org |

| Indium(III) Trifluoromethanesulfonate (B1224126) (In(OTf)₃) | Acetone, room temp. or microwave | Neutral conditions, good to excellent yields. organic-chemistry.org | organic-chemistry.org |

| Dimethyl Sulfoxide (DMSO)/Water | Heating | Neutral reaction conditions, can be selective for acyclic acetals. oup.com | oup.com |

These methodologies offer a range of options for the selective cleavage of the 1,3-dioxolane ring in this compound, allowing for deprotection under conditions that are compatible with a variety of other functional groups. The choice of reagent depends on the specific substrate and the desired level of selectivity.

Derivatization and Functionalization Reactions of the Dioxolane Ring System

Beyond its role as a protecting group, the 1,3-dioxolane ring can also be a site for various chemical transformations, enabling the introduction of new functional groups and the construction of more complex molecular architectures.

Allylation Reactions

Allylation reactions are a powerful tool in organic synthesis for the formation of carbon-carbon bonds. nih.gov In the context of 1,3-dioxolanes, allylation can occur at the C2 position following the generation of a radical intermediate. While direct allylation of the C-H bond at the C2 position of this compound is not a commonly reported transformation, related radical-mediated C-H functionalizations provide a basis for its potential. For instance, the direct allylation of unactivated C(sp³)–H bonds has been achieved using photoredox catalysis, where a radical is generated and then trapped by an allylating agent. nih.gov The Keck asymmetric allylation, which involves the addition of an allyl stannane (B1208499) to an aldehyde, is a well-established method for creating chiral homoallylic alcohols and showcases the importance of allylation in synthesis. wikipedia.org

Radical and Carbene Reactions

The C2-H bond of the 1,3-dioxolane ring is susceptible to radical abstraction, forming a dioxolanyl radical. This radical can then participate in various reactions, including addition to unsaturated systems. nsf.govresearchgate.net For example, a thiol-promoted, site-specific addition of 1,3-dioxolane to imines has been developed, proceeding through a radical chain mechanism to yield protected α-amino aldehydes. organic-chemistry.orgnih.gov This type of reactivity suggests that this compound could potentially undergo similar radical-mediated C-H functionalization at its C2 position.

Carbene reactions represent another avenue for the functionalization of the dioxolane ring system. libretexts.org Carbenes can undergo insertion into C-H bonds, and while this is a general reaction, its application directly to the 1,3-dioxolane ring is less common. libretexts.org However, carbene-catalyzed desymmetrization of diols, which are precursors to dioxolanes, has been used to create chiral molecules. rsc.org

Halogenation and Oxidation Processes

The halogenation of 1,3-dioxolanes can be achieved using various reagents. For example, bromination can be carried out using reagents like N-bromosuccinimide (NBS) or bromine itself. beilstein-journals.org The reaction often proceeds via a radical mechanism, particularly when initiated by light or a radical initiator. The C2 position is the most likely site of halogenation due to the stabilization of the resulting radical by the adjacent oxygen atoms. The bromination of hydrocarbons can be initiated by light, leading to the homolytic cleavage of a C-Br bond in a bromine source like carbon tetrabromide, followed by hydrogen abstraction. beilstein-journals.org

Oxidation of 1,3-dioxolanes can lead to various products depending on the oxidant and reaction conditions. researchgate.net Strong oxidizing agents can cleave the ring to yield esters. organic-chemistry.org The oxidation of 1,3-dioxolane itself has been studied, revealing complex reaction pathways, particularly at low temperatures. researchgate.net The presence of the heterocyclic oxygen atoms can influence the reaction pathways by weakening the C-O bonds. researchgate.net

Rearrangement Processes Involving 1,3-Dioxolane Moieties

The 1,3-dioxolane ring, a common protecting group for carbonyls and 1,2-diols, is generally stable under neutral and basic conditions. However, under specific stimuli such as acid catalysis or thermal conditions, it can participate in a variety of rearrangement reactions. These transformations often involve the cleavage and reformation of bonds within the heterocyclic system, leading to structurally diverse products. This section will explore two distinct rearrangement pathways of 1,3-dioxolane derivatives: ring expansion and retro-cheletropic reactions. While the focus is on the general reactivity of the 1,3-dioxolane moiety, the principles discussed are applicable to substituted dioxolanes such as this compound.

Ring Expansion Reactions

Ring expansion reactions of 1,3-dioxolanes, typically leading to the formation of six-membered 1,4-dioxane (B91453) structures, are not as common as their formation from 1,3-diols. However, such rearrangements can occur, often driven by the formation of a thermodynamically more stable product. These transformations are frequently acid-catalyzed and can be mechanistically related to pinacol-type rearrangements.

In the synthesis of natural products, the expansion of a 1,3-dioxolane ring can be a key step. For instance, the total synthesis of sporol (B1166302) involves a ring-expansion reaction where a 1,3-dioxolane system is expanded to a 1,4-dioxane system. researchgate.net This type of transformation often proceeds through an intermediate with carbocationic character, which then facilitates the migration of a carbon-carbon bond to expand the ring.

A plausible general mechanism for the acid-catalyzed ring expansion of a 1,3-dioxolane involves the protonation of one of the oxygen atoms, followed by ring opening to generate a stabilized carbocation. An adjacent substituent can then migrate, leading to the formation of a larger ring. For example, a 1,2-diol, the precursor to a 1,3-dioxolane, can undergo a pinacol (B44631) rearrangement under acidic conditions to yield a ketone. wikipedia.orgmasterorganicchemistry.comlibretexts.orgorganic-chemistry.orgorganicchemistrytutor.com If the diol is part of a cyclic system, this rearrangement can result in ring expansion. While this is a reaction of the precursor, the stability of the resulting expanded ring can drive the rearrangement of the dioxolane itself under certain conditions.

Lewis acids can also mediate rearrangements of related oxygen heterocycles, suggesting their potential role in 1,3-dioxolane ring expansions. For example, Lewis acid-catalyzed ring expansion has been observed in the synthesis of arene-annulated eight-membered nitrogen heterocycles through a domino inverse electron-demand Diels-Alder/thermal ring expansion sequence. nih.gov

The isomerization of a 1,3-dioxane (B1201747) to a more stable 1,3-dioxolane has been documented in carbohydrate chemistry, particularly when a vicinal hydroxyl group is available. organic-chemistry.org The reverse process, the expansion of a 1,3-dioxolane to a 1,4-dioxane, while less common, is mechanistically feasible, especially if the resulting six-membered ring is thermodynamically favored.

| Starting Material Type | Reaction Type | Conditions | Product Type | Key Feature |

|---|---|---|---|---|

| 1,2-Diol (Pinacol) | Pinacol Rearrangement | Acidic (e.g., H₂SO₄) | Ketone (Pinacolone) | 1,2-Alkyl or -Aryl Shift wikipedia.orgorganic-chemistry.org |

| Cyclic 1,2-Diol | Pinacol-type Ring Expansion | Acidic | Expanded Ring Ketone | Migration of a ring carbon masterorganicchemistry.com |

| Allyl Alcohol Precursor | Epoxidation/Ring Expansion | 1. TFPAA 2. Proximity of Carbonyl | 1,3-Dioxolane (Neosporol synthesis) | Intramolecular attack on epoxide researchgate.net |

| 1,3-Dioxane Derivative | Isomerization | TsOH, CuSO₄, Acetone | 1,3-Dioxolane Derivative | Formation of a more stable 5-membered ring organic-chemistry.org |

Retro-Cheletropic Reactions

Cheletropic reactions are a class of pericyclic reactions where two sigma bonds are concurrently made or broken to a single atom. organic-chemistry.org The reverse of this process, a retro-cheletropic reaction, involves the extrusion of a small, stable molecule from a cyclic system. In the context of 1,3-dioxolane derivatives, a notable transformation is the retro-cheletropic extrusion of a carbene-like species, specifically 2-carbena-1,3-dioxolane.

This reaction is often the final step in a tandem sequence that begins with a 6π-electrocyclization. nih.gov Research has shown that N-[β-(hetero)arylvinyl] ketenimines and carbodiimides that contain a suitably positioned 1,3-dioxolane group can undergo a 6π-electrocyclic ring closure. This is followed by a rare retro-cheletropic ene reaction, which results in the extrusion of 2-carbena-1,3-dioxolane. nih.govnih.gov

An example of this tandem reaction sequence is the transformation of allenamides into 2-amido-dienes and 3-amido-trienes. These reactions can proceed through a 1,3-hydrogen shift followed by a 6π-electrocyclization, and in some cases, can be part of a cascade that includes an intramolecular Diels-Alder reaction. nih.govmasterorganicchemistry.com

| Substrate Type | Reaction Conditions | Intermediate | Extruded Molecule | Final Product Type |

|---|---|---|---|---|

| N-[β-(Aryl)vinyl] Ketenimine with 1,3-Dioxolane | Thermal | Cyclohexadiene derivative | 2-Carbena-1,3-dioxolane | Polycyclic aromatic system nih.gov |

| N-[β-(Heteroaryl)vinyl] Carbodiimide with 1,3-Dioxolane | Thermal | Fused heterocyclic system | 2-Carbena-1,3-dioxolane | Fused aromatic heterocycle nih.gov |

| Allenic 1,3,5-hexatriene (B1211904) system | Thermal or Acid-catalyzed | Cyclic 2-amido-diene | Not applicable (different rearrangement) | Bridged tricycle masterorganicchemistry.com |

Stereochemical Aspects and Conformational Analysis of 1,3 Dioxolane Systems

Conformational Preferences of the 1,3-Dioxolane (B20135) Ring

The 1,3-dioxolane ring, a five-membered heterocycle, is characterized by its conformational flexibility. Unlike the more rigid six-membered 1,3-dioxane (B1201747) ring which strongly prefers a chair conformation, the 1,3-dioxolane ring exists as a dynamic equilibrium of various conformers. thieme-connect.deacs.org The two most commonly discussed conformations are the "envelope" (or half-chair) and the "twist" (or skew) forms. datapdf.com

Early research postulated that the envelope and half-chair forms were the most stable conformations for five-membered rings like cyclopentane (B165970) and, by extension, 1,3-dioxolanes. datapdf.com However, it is now understood that this is an oversimplification. The 1,3-dioxolane ring is highly flexible, with a multitude of minimum-energy conformations that often lie somewhere between the idealized envelope and twist forms. datapdf.comnih.gov The energy differences between these various conformations are small, leading to a shallow potential energy surface and rapid interconversion between them. datapdf.com

Studies involving the equilibration of diastereoisomers have shown that the free-energy differences between them are typically small, often in the range of 0.2 to 0.7 kcal/mol, indicating a high degree of flexibility in the ring system. datapdf.com This conformational mobility is a key feature of the 1,3-dioxolane ring and influences the stereochemical outcomes of reactions involving these structures.

Influence of Substituents on Ring Conformation and Reactivity

The presence of substituents on the 1,3-dioxolane ring can influence its conformational equilibrium and reactivity. The steric bulk of these substituents plays a significant role in determining the preferred conformation. For instance, in 2,4-dialkyl- and 2,r-4,cis-5-trialkyl-substituted 1,3-dioxolanes, the isomers with cis-2 or syn-2 substituents are generally favored, albeit by small energy differences. datapdf.com

However, when very bulky substituents are present, specific steric interactions can lead to a greater preference for a particular conformation. For example, in the case of 2-t-butyl-r-4,cis-5-diisopropyl-1,3-dioxolane, the anti-isomer is favored. datapdf.com This demonstrates that significant steric hindrance can overcome the small intrinsic preferences of the ring system.

The position of the substituents also has a profound effect. In 1,3-dioxanes, a related six-membered ring system, an equatorial position for substituents at C2 is strongly favored thermodynamically due to significant diaxial interactions in the chair conformation. thieme-connect.de While the 1,3-dioxolane ring is more flexible, similar principles of avoiding steric clashes guide its conformational preferences. The stereochemistry of the substituents can direct the outcome of reactions, such as in the diastereoselective formation of substituted 1,3-dioxolanes where the stereocontrol is influenced by the steric bulk of the substituents on the ring. nih.gov

Chiroptical Properties and Enantiomeric Purity Assessment of Chiral Dioxolanes

Chiral 1,3-dioxolanes, those that are non-superimposable on their mirror images, possess chiroptical properties, meaning they interact differently with plane-polarized light. This property is fundamental to their characterization and the determination of their enantiomeric purity. unipi.it Enantiomeric purity, often expressed as enantiomeric excess (e.e.), is a measure of the predominance of one enantiomer over the other in a mixture. masterorganicchemistry.com

Several methods are employed to assess the enantiomeric purity of chiral dioxolanes:

Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase to separate enantiomers, allowing for their quantification. It has been successfully used to confirm the high enantiomeric purity of newly synthesized chiral 1,3-dioxolanes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Chiral Derivatizing Agents (CDAs): Chiral diols can be reacted with chiral boric acids to form stable cyclic esters. The resulting diastereomers can then be distinguished by NMR spectroscopy, with different chemical shifts observed for each. nih.gov

Chiral Lanthanide Shift Reagents: Reagents like Eu(hfc)₃ can be used to induce shifts in the ¹H NMR spectrum, allowing for the spectroscopic discrimination of enantiomers. This method has been applied to determine the absolute configuration of 1,3-dioxolane-containing natural products. nih.gov

Gas Chromatography (GC): Similar to HPLC, GC with a chiral stationary phase can be used to separate and quantify enantiomers. libretexts.org

The determination of enantiomeric purity is crucial as it directly impacts the stereoselectivity of reactions where chiral dioxolanes are used as starting materials, catalysts, or auxiliaries. nih.gov

Isomerism in 1,3-Dioxolanes (cis-trans Isomerism, Stereoisomers)

The 1,3-dioxolane ring can exhibit various forms of isomerism, including stereoisomerism and cis-trans isomerism, due to the presence of stereogenic centers and restricted rotation within the ring structure. google.comlibretexts.org

Stereoisomers are molecules that have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. In the case of 4,4-Dimethyl-2-propyl-1,3-dioxolane, the carbon at position 2 is a stereogenic center if we consider the broader class of substituted dioxolanes, giving rise to enantiomers (non-superimposable mirror images). For example, 2,2-dimethyl-1,3-dioxolane-4-methanol exists as (R) and (S) enantiomers. nist.gov

Cis-trans isomerism (or geometric isomerism) arises when there is restricted rotation around a bond, such as within a ring system, and there are two different substituents on at least two different atoms of the ring. libretexts.org In substituted 1,3-dioxolanes, the substituents can be located on the same side of the ring (cis) or on opposite sides (trans). google.com

For a disubstituted 1,3-dioxolane with asymmetric carbons at positions 2 and 4, two racemic forms (dl pairs) are possible, corresponding to the cis and trans configurations. This results in a total of four possible optical isomers. google.com The identification of these isomers is often achieved through spectroscopic methods like ¹H NMR, where the different spatial arrangements of the substituents lead to distinct chemical shifts and coupling constants. google.com

The specific stereoisomer of a 1,3-dioxolane can significantly influence its biological activity and its role in asymmetric synthesis. nih.govmdpi.com

Spectroscopic Characterization and Advanced Analytical Methodologies for 4,4 Dimethyl 2 Propyl 1,3 Dioxolane

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled detail about the chemical environment of individual atoms. For 4,4-Dimethyl-2-propyl-1,3-dioxolane, ¹H and ¹³C NMR are fundamental in confirming its molecular structure, while dynamic NMR can provide insights into its conformational behavior.

¹H NMR Spectroscopic Analysis for Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments within a molecule. In the case of this compound, the spectrum would be expected to show distinct signals corresponding to the various proton groups. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Expected ¹H NMR Data for this compound:

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| Methyl protons (C4-CH₃) | ~1.2-1.4 | Singlet | 6H |

| Methylene (B1212753) protons (dioxolane ring, C5-H₂) | ~3.6-3.8 | Singlet | 2H |

| Methine proton (C2-H) | ~4.7-4.9 | Triplet | 1H |

| Propyl chain methylene protons (CH₂) | ~1.4-1.6 | Sextet | 2H |

| Propyl chain methylene protons (CH₂) | ~1.3-1.5 | Multiplet | 2H |

| Propyl chain methyl protons (CH₃) | ~0.9 | Triplet | 3H |

Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.

¹³C NMR Spectroscopic Analysis for Carbon Framework

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful technique for determining the carbon skeleton of an organic molecule. researchgate.net Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

Expected ¹³C NMR Data for this compound:

| Carbon Atom | Chemical Shift (ppm) |

| C2 (acetal carbon) | ~108-110 |

| C4 (quaternary carbon) | ~78-80 |

| C5 (methylene carbon in ring) | ~70-72 |

| C4-CH₃ (methyl carbons) | ~25-27 |

| Propyl chain -CH₂- | ~35-37 |

| Propyl chain -CH₂- | ~17-19 |

| Propyl chain -CH₃ | ~13-15 |

Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.

Dynamic NMR for Conformational Studies

The five-membered dioxolane ring can exist in various conformations, such as the envelope and twist forms. Dynamic NMR spectroscopy is a valuable tool for studying these conformational equilibria. researchgate.net By analyzing the NMR spectra at different temperatures, it is possible to determine the energy barriers for ring inversion and identify the predominant conformers in solution. For substituted dioxolanes, the substituents can influence the conformational preferences. While specific dynamic NMR studies on this compound are not widely reported, the principles of such studies on analogous 1,3-dioxane (B1201747) systems suggest that the chair-chair interconversion involves flexible conformers. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

In the IR spectrum of this compound, characteristic C-O stretching vibrations of the acetal (B89532) group would be prominent in the 1200-1000 cm⁻¹ region. The C-H stretching vibrations of the alkyl groups would appear around 2950-2850 cm⁻¹. The absence of a strong, broad absorption in the 3500-3200 cm⁻¹ region would confirm the absence of hydroxyl groups, and the lack of a sharp peak around 1700 cm⁻¹ would indicate the absence of a carbonyl group.

Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations of the carbon skeleton. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. When this compound is subjected to mass spectrometry, it will ionize and fragment in a characteristic manner. The molecular ion peak (M⁺) would correspond to the molecular weight of the compound. The fragmentation pattern provides valuable clues about the molecule's structure. Common fragmentation pathways for acetals involve cleavage of the C-O bonds and the bonds adjacent to the acetal carbon.

Expected Fragmentation Pattern for this compound:

| m/z | Fragment |

| 158 | [M]⁺ (Molecular Ion) |

| 143 | [M - CH₃]⁺ |

| 115 | [M - C₃H₇]⁺ |

| 101 | [M - C₄H₇O]⁺ or [C₅H₉O₂]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

| 43 | [C₃H₇]⁺ (propyl cation) |

The fragmentation of organic molecules in a mass spectrometer often follows predictable pathways, with the relative abundance of the fragment ions providing insight into their stability. youtube.com For instance, the loss of a propyl radical (mass 43) or a methyl radical (mass 15) are common fragmentation events. youtube.com The analysis of these fragmentation patterns is a key step in identifying unknown compounds. youtube.commdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov This makes it an ideal tool for analyzing the purity of a this compound sample and for identifying components in a mixture. nih.gov In a GC-MS analysis, the sample is first vaporized and separated into its individual components in the gas chromatograph. Each separated component then enters the mass spectrometer, where it is ionized and its mass-to-charge ratio is measured, allowing for its identification. This technique is widely used in various fields for the analysis of volatile and semi-volatile organic compounds. pharmacyjournal.info

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

For This compound , with a chemical formula of C₈H₁₆O₂, the theoretical monoisotopic mass can be calculated. This calculated value is what would be expected in an HRMS experiment. However, without experimental data, it is not possible to present a detailed analysis of its fragmentation patterns or confirm its elemental composition through measured values.

As a point of reference, computed exact mass data for isomeric compounds are available. For instance, the isomer 4,5-Dimethyl-2-propyl-1,3-dioxolane (CAS 6414-34-2) has a computed exact mass of 144.115029749 Da. nih.gov Another isomer, 4-Methyl-2-propyl-1,3-dioxolane (CAS 4352-99-2), has a computed exact mass of 130.099379685 Da. nih.gov It is crucial to note that these values are for different, albeit structurally related, molecules and should not be mistaken for data on This compound .

Table 1: Computed HRMS Data for Isomers of Dimethyl-2-propyl-1,3-dioxolane

| Compound Name | CAS Number | Molecular Formula | Computed Exact Mass (Da) |

| 4,5-Dimethyl-2-propyl-1,3-dioxolane | 6414-34-2 | C₈H₁₆O₂ | 144.115029749 nih.gov |

| 4-Methyl-2-propyl-1,3-dioxolane | 4352-99-2 | C₇H₁₄O₂ | 130.099379685 nih.gov |

This table presents computed data for isomeric compounds and is for illustrative purposes only, due to the lack of experimental data for this compound.

X-ray Crystallography for Solid-State Structure Determination

To date, no published studies have reported the single-crystal X-ray diffraction analysis of This compound . Consequently, critical crystallographic parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates are unknown. The successful application of this technique relies on the ability to grow a suitable single crystal of the compound, which may not have been achieved or reported.

Should such data become available, it would provide invaluable insights into the molecule's stereochemistry, including the conformation of the dioxolane ring and the spatial orientation of the dimethyl and propyl substituents. This information is fundamental for understanding the molecule's physical properties and its interactions in a condensed phase.

Table 2: Illustrative Crystallographic Data Parameters

| Parameter | Description |

| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| a, b, c (Å) | The lengths of the unit cell axes. |

| α, β, γ (°) | The angles between the unit cell axes. |

| Volume (ų) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| Density (calculated) (g/cm³) | The calculated density of the crystal. |

This table illustrates the type of data that would be obtained from an X-ray crystallography study. No experimental values are available for this compound.

Theoretical and Computational Studies on 4,4 Dimethyl 2 Propyl 1,3 Dioxolane

Quantum Chemical Calculations (DFT, ab initio) on Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 1,3-dioxolane (B20135) derivatives, these calculations provide a foundational understanding of their inherent structural characteristics.

The electronic structure of these molecules, including the distribution of electron density and the nature of the molecular orbitals, is also elucidated by these computational methods. The presence of electronegative oxygen atoms leads to a significant polarization of the C-O bonds, resulting in a notable dipole moment for the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity, with the HOMO typically localized on the oxygen atoms, indicating their nucleophilic character.

Table 1: Representative Calculated Geometrical Parameters for a Substituted 1,3-Dioxolane Analog (2-methoxy-1,3-dioxolane) using DFT (B3LYP/6-311++G(d,p)) researchgate.net

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | O1-C2 | 1.413 Å |

| Bond Length | C2-O3 | 1.438 Å |

| Bond Length | O3-C4 | 1.435 Å |

| Bond Length | C4-C5 | 1.520 Å |

| Bond Length | C5-O1 | 1.435 Å |

| Bond Angle | O3-C2-O1 | 107.19° |

| Bond Angle | C4-O3-C2 | 107.89° |

| Dihedral Angle | O1-C2-O3-C4 | -37.84° |

Note: The atom numbering corresponds to the standard IUPAC nomenclature for the 1,3-dioxolane ring, with C2 being the carbon between the two oxygens.

Prediction of Spectroscopic Parameters (NMR, IR, Mass Fragmentation)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is invaluable for their identification and characterization.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method. rsc.orgresearchgate.netirb.hr For 4,4-Dimethyl-2-propyl-1,3-dioxolane, the chemical shifts would be influenced by the electron-withdrawing effects of the oxygen atoms and the local environment of each nucleus. The protons on the propyl group would exhibit characteristic shifts, as would the methyl protons at the C4 position. The ¹³C spectrum would show distinct signals for the propyl carbons, the C2 and C4 carbons of the dioxolane ring, and the methyl carbons. While a specific calculated spectrum for the title compound is not available, studies on similar molecules demonstrate a good correlation between calculated and experimental NMR data. researchgate.net

IR Spectroscopy: The vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) spectrum, can be calculated using methods like DFT. researchgate.netbluelaze.com For this compound, the most prominent IR bands would be associated with the C-H stretching of the alkyl groups and the C-O stretching of the dioxolane ring. Theoretical calculations on 2-methoxy-1,3-dioxolane (B17582) have shown that the calculated vibrational frequencies are in good agreement with experimental FT-IR and FT-Raman spectra. researchgate.netresearchgate.net

Mass Fragmentation: The mass spectrum of a compound is determined by its fragmentation pattern upon ionization. While dedicated computational studies on the mass fragmentation of this compound are scarce, the fragmentation of 1,3-dioxolanes generally proceeds through the cleavage of the bonds adjacent to the oxygen atoms, leading to the formation of stable carbocations. The initial fragmentation would likely involve the loss of the propyl group or the opening of the dioxolane ring.

Table 2: Predicted Vibrational Frequencies for an Analogous Substituted 1,3-Dioxolane (2-methoxy-1,3-dioxolane) researchgate.net

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| CH₃ asymmetric stretch | 3015 |

| CH₂ asymmetric stretch | 2965 |

| CH₂ symmetric stretch | 2900 |

| C-O-C stretch | 1150 |

| Ring breathing | 950 |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, providing insights into transition states and reaction intermediates. A key reaction of 1,3-dioxolanes is their hydrolysis back to the parent aldehyde or ketone and the diol, a reaction that is typically acid-catalyzed. osti.govchemistrysteps.comorgoreview.comresearchgate.netgla.ac.uk

The generally accepted mechanism for the acid-catalyzed hydrolysis of acetals, including 1,3-dioxolanes, proceeds through an A-1 or A-2 mechanism. osti.govresearchgate.net In the A-1 mechanism, the reaction begins with the protonation of one of the oxygen atoms of the dioxolane ring. This is followed by the rate-determining step, which is the unimolecular cleavage of a C-O bond to form a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then attacked by a water molecule, and subsequent deprotonation steps lead to the formation of the aldehyde (or ketone) and the diol. researchgate.net

Computational studies can model the energy profile of this reaction, calculating the energies of the reactants, intermediates, transition states, and products. This allows for the determination of the activation energy barrier, which is crucial for understanding the reaction kinetics. The stability of the oxocarbenium ion intermediate is a key factor influencing the rate of hydrolysis, and this can be assessed computationally. For this compound, the substituents would influence the stability of this intermediate and thus the rate of hydrolysis.

Conformational Analysis using Computational Methods

The 1,3-dioxolane ring is not planar and can adopt several conformations. The most common conformations are the "envelope" and "half-chair" forms. researchgate.net Computational methods are instrumental in determining the relative energies of these conformers and the energy barriers for their interconversion.

For substituted 1,3-dioxolanes, the preferred conformation is the one that minimizes steric interactions between the substituents. In the case of this compound, the two methyl groups at the C4 position and the propyl group at the C2 position will dictate the conformational preference.

Studies on 2,2-disubstituted 1,3-dioxolanes have shown that the unsymmetrical envelope conformation is often the most stable. researchgate.net For example, ab initio calculations at the HF/6-31G* level for a 2,2-disubstituted 1,3-dioxolane derivative indicated that the unsymmetrical envelope form is more stable than the C_s_ symmetric envelope and half-chair forms by 14.2 and 27.3 kJ mol⁻¹, respectively. researchgate.net The propyl group at the C2 position in this compound would likely adopt a pseudo-equatorial orientation to minimize steric hindrance with the dioxolane ring and the methyl groups at C4.

Table 3: Relative Energies of Different Conformations for a 2,2-Disubstituted 1,3-Dioxolane Analog researchgate.net

| Conformation | Relative Energy (kJ mol⁻¹) |

| Unsymmetrical Envelope | 0.0 |

| C_s Symmetric Envelope | 14.2 |

| Half-Chair | 27.3 |

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules and their interactions with their environment. nih.govnih.govmdpi.comresearchgate.net For this compound, MD simulations could be used to investigate its behavior in the liquid phase or in solution.

These simulations can provide insights into intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, which govern the bulk properties of the substance. The simulations would show how the molecules pack in the liquid state and how they interact with solvent molecules. The propyl group and the methyl groups would contribute to the nonpolar character of the molecule, while the oxygen atoms in the dioxolane ring would be sites for hydrogen bonding with protic solvents.

While specific MD simulations for this compound are not available, studies on other cyclic ethers have demonstrated the utility of this technique in understanding their dynamic behavior and interactions. nih.govnih.gov Such simulations can also be used to calculate properties like the diffusion coefficient and viscosity.

Strategic Utility of 4,4 Dimethyl 2 Propyl 1,3 Dioxolane As a Synthetic Intermediate

Role as a Protecting Group for Carbonyl Compounds in Multistep Synthesis

In the intricate field of organic synthesis, particularly during the construction of complex molecules, it is often necessary to temporarily block the reactivity of a specific functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. This strategy, known as functional group protection, is a cornerstone of multistep synthesis. 4,4-Dimethyl-2-propyl-1,3-dioxolane serves as a prime example of a protecting group for the carbonyl functionality of butanal.

The formation of this dioxolane is an acid-catalyzed reaction between butanal and neopentyl glycol (2,2-dimethylpropane-1,3-diol). This conversion transforms the reactive aldehyde into a cyclic acetal (B89532). Cyclic acetals, such as this dioxolane, are generally stable and unreactive in neutral to strongly basic or nucleophilic conditions. libretexts.orgchem-station.com This stability is crucial as it allows for a wide range of chemical transformations, including reactions with powerful nucleophiles like Grignard reagents or organolithium compounds, to be performed on other parts of the molecule without affecting the protected carbonyl group. libretexts.orglibretexts.org

The use of neopentyl glycol to form the 4,4-dimethyl-1,3-dioxolane (B14712634) structure offers enhanced stability compared to acetals formed from simpler diols like ethylene (B1197577) glycol. The gem-dimethyl group on the dioxolane ring provides steric hindrance that can influence the stability and reactivity of the protecting group.

Chemoselective Protection Strategies

Chemoselectivity, the ability to react with one functional group in the presence of another, is a critical aspect of modern organic synthesis. The protection of carbonyl compounds as acetals can be highly chemoselective. Aldehydes are generally more reactive towards acetalization than ketones. chem-station.com This difference in reactivity allows for the selective protection of an aldehyde group in a molecule that also contains a ketone.

Various catalytic systems have been developed to enhance the chemoselectivity of acetalization. For instance, catalysts like sulfamic acid have been shown to be efficient for the reaction between carbonyl compounds and neopentyl glycol, offering high selectivity for the desired acetal. doi.org Other methods have utilized catalysts such as tetrabutylammonium (B224687) tribromide or cerium(III) trifluoromethanesulfonate (B1224126) under mild conditions, which can tolerate acid-sensitive functional groups and allow for the selective protection of aldehydes over ketones. organic-chemistry.org

The following table summarizes different catalytic systems for the formation of acetals, highlighting the conditions that favor chemoselectivity.

| Catalyst System | Substrates | Key Features |

| Sulfamic Acid | Aldehydes/Ketones + Neopentyl Glycol | Efficient, recyclable catalyst, high conversion and selectivity. doi.org |

| Tetrabutylammonium tribromide / Trialkyl orthoformate | Aldehydes in the presence of ketones | Mild, chemoselective, tolerates acid-sensitive groups. organic-chemistry.org |

| Cerium(III) triflate | Aldehydes/Ketones | Chemoselective cleavage and formation at nearly neutral pH. organic-chemistry.org |

| Iodine | Aldehydes/Ketones | Mild, neutral conditions for protection. organic-chemistry.org |

Deprotection Methodologies and Mechanisms

The removal of the protecting group, or deprotection, is as crucial as the protection step itself and must be accomplished without altering the rest of the molecule. For this compound, deprotection involves the hydrolysis of the acetal back to the original butanal and neopentyl glycol.

This reaction is typically carried out under acidic conditions, often in the presence of water. organic-chemistry.org The mechanism for the acid-catalyzed hydrolysis of dioxolanes generally proceeds via the A-1 mechanism. colab.ws This involves the initial protonation of one of the acetal oxygen atoms, followed by the opening of the dioxolane ring to form a resonance-stabilized carbocation intermediate. Subsequent attack by water and loss of a proton regenerates the carbonyl group and releases the diol. colab.ws

A variety of reagents and conditions can be employed for the deprotection of dioxolanes, offering flexibility to the synthetic chemist. The choice of method often depends on the sensitivity of other functional groups present in the molecule.

Here is a table of selected deprotection methods for acetals:

| Reagent/Condition | Description |

| Aqueous Acid (e.g., HCl, H₂SO₄) | The most common and traditional method for acetal hydrolysis. organic-chemistry.org |

| Lewis Acids (e.g., AlCl₃, Ce(OTf)₃) | Can be used under milder or specific conditions, sometimes in "wet" non-aqueous solvents. organic-chemistry.orgnih.gov |

| Iodine in neutral conditions | A mild method for deprotection. organic-chemistry.org |

| Transacetalization | Acid-catalyzed exchange with a ketone like acetone. organic-chemistry.org |

| Solid-phase reagents | Benzyltriphenylphosphonium peroxymonosulfate (B1194676) with AlCl₃ under solvent-free conditions provides a rapid deprotection method. nih.gov |

The ability to both selectively introduce and mildly remove the 4,4-dimethyl-1,3-dioxolane protecting group makes this compound a valuable synthetic intermediate in the synthesis of complex organic molecules.

Development of Novel Reagents and Catalysts Based on Dioxolane Frameworks

The inherent structural and stereochemical properties of the 1,3-dioxolane (B20135) ring have made it a valuable scaffold in the development of novel reagents and catalysts for asymmetric synthesis. While direct applications of this compound in this context are not extensively documented in publicly available research, the broader class of chiral dioxolanes serves as a cornerstone in modern catalytic chemistry. The principles underlying the design and function of these systems provide a clear framework for the potential strategic utility of related structures.

A prominent example of the dioxolane framework's role in catalysis is the development of chiral ligands for transition metal-catalyzed reactions. By functionalizing the dioxolane core with coordinating groups such as phosphines, chemists have created a versatile class of ligands capable of inducing high levels of enantioselectivity in a variety of transformations. These ligands can chelate to a metal center, creating a chiral environment that directs the approach of substrates, thereby favoring the formation of one enantiomer of the product over the other.

Furthermore, chiral 1,3-dioxolan-4-ones, which are readily prepared from α-hydroxy acids, have been effectively employed as chiral acyl anion equivalents. mdpi.comnih.gov This strategy involves the deprotonation of the dioxolanone, followed by reaction with an electrophile. Subsequent cleavage of the chiral auxiliary delivers an enantioenriched product, demonstrating the utility of the dioxolane as a temporary stereodirecting group. mdpi.comnih.gov

The development of organocatalysts has also benefited from the dioxolane scaffold. For instance, chiral dioxolane structures can be incorporated into more complex molecular architectures to create catalysts that operate without a metal center. These organocatalysts have gained significant attention for their ability to promote a wide range of chemical reactions under mild and environmentally benign conditions.

A particularly successful and widely studied class of dioxolane-based chiral auxiliaries and ligands are the TADDOLs (α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanols). Although structurally more complex than this compound, TADDOLs exemplify the potential of the dioxolane framework. The C2-symmetric backbone of TADDOLs, derived from tartaric acid, provides a rigid and well-defined chiral environment. This has been exploited in the development of a vast array of catalysts for reactions such as nucleophilic additions, cycloadditions, and oxidations.

The strategic utility of the dioxolane framework is further highlighted in the modular synthesis of chiral 1,3-dioxoles through rhodium-catalyzed cascade reactions. nih.gov This approach allows for the efficient assembly of complex chiral molecules from simpler starting materials, with the dioxole product itself having potential for further functionalization and use in the development of new ligands and materials. nih.gov

While the direct catalytic applications of this compound are yet to be fully explored, the extensive research into related dioxolane frameworks provides a strong foundation for future investigations. The synthetic accessibility and stability of the 4,4-dialkyl-1,3-dioxolane motif suggest that with appropriate functionalization, it could serve as a valuable building block for the next generation of novel reagents and catalysts.

Interactive Data Table: Examples of Dioxolane-Based Catalysts and Their Performance

| Catalyst/Ligand Structure | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |

| Chiral Rh(II) catalyst with phthalimide-based ligand | Three-component reaction | Iodo(phenyl)phosphonium ylide, p-methoxybenzoic acid, benzaldehyde | Chiral 1,3-dioxole | up to 28% ee | nih.gov |

| (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one | Michael addition | Butenolide | Phenyl ketone | - | mdpi.com |

| (2S)-5-Methylene-2-t-butyl-1,3-dioxolan-4-one | Diels-Alder cycloaddition | Various dienophiles | Chiral adducts | High exo and diastereoface selectivity | researchgate.net |

| Rh₂(S-DOSP)₄ | Asymmetric cyclopropanation | Diazoacetate and styrene | Cyclopropane | - | nih.gov |

Future Research Directions and Emerging Trends in Dioxolane Chemistry

Development of Sustainable Synthesis Approaches

A primary thrust in modern organic chemistry is the adoption of green chemistry principles, and the synthesis of dioxolanes is no exception. rsc.org Future research is intensely focused on replacing traditional methods with more sustainable alternatives that utilize renewable feedstocks, employ safer solvents, and minimize waste.

The classic synthesis of dioxolanes involves the acid-catalyzed reaction of a carbonyl compound with a 1,2-diol. For 4,4-Dimethyl-2-propyl-1,3-dioxolane, this would involve the reaction of butanal with 2-methylpropane-1,2-diol. Research is moving away from traditional homogeneous acid catalysts toward reusable solid acid catalysts. Supported heteropolyacids, such as dodecatungstophosphoric acid on K10 montmorillonite (B579905) clay (DTP/K10), and molybdenum-based catalysts like MoO₃/SiO₂, have shown high activity and selectivity in dioxolane synthesis. researchgate.net These catalysts are often more thermally stable and can be recovered and reused for multiple reaction cycles, significantly reducing waste and improving process economics. researchgate.net

Another key area is the use of bio-based precursors. rsc.org There is a significant drive to derive both the diol and carbonyl components from renewable biological sources. rsc.org For instance, α-hydroxy acids like lactic acid and carbonyl compounds such as formaldehyde, both obtainable from bio-based processes, are being used to create a family of dioxolane-based solvents, demonstrating the potential for a circular economy approach in this chemical class. rsc.orgrsc.org Microwave-assisted synthesis has also emerged as a powerful tool for greening chemical processes by dramatically reducing reaction times—often from hours to minutes—and sometimes enabling the use of less or no catalyst.

| Catalyst System | Catalyst Type | Key Advantages | Relevant Findings |

|---|---|---|---|

| p-Toluenesulfonic Acid | Homogeneous Acid | Effective and widely used. | Serves as a baseline for comparison with newer, greener catalysts. rsc.org |

| K10 Montmorillonite | Heterogeneous Solid Acid | Found to be highly effective, leading to 50–80% yields under optimal conditions. researchgate.net | Yields are highly dependent on competing polymerization reactions. researchgate.net |

| Cs-DTP/K10 Clay | Heteropolyacid on Solid Support | Highly active, reusable, and facilitates a 100% atom-economical reaction. researchgate.net | Optimal conditions identified as 70 °C with a 1:8 mole ratio of epoxide to ketone. researchgate.net |

| MoO₃/SiO₂ | Supported Metal Oxide | Demonstrates better activity and selectivity compared to many other solid acid catalysts. researchgate.net | Successfully applied to the synthesis of both 1,3-dioxolanes and 1,3-dioxanes. researchgate.net |

Exploration of Novel Reactivity Patterns and Selectivity

Beyond their traditional role as protecting groups for carbonyls and diols, dioxolanes are being explored for more complex chemical transformations. A key research direction is the study of stereocontrol in reactions involving chiral dioxolanes. The inherent chirality of many substituted dioxolanes can be used to influence the stereochemical outcome of reactions at or adjacent to the dioxolane ring. For instance, the diastereoselectivity of reactions involving diazocarbonyl compounds and aldehydes to form dioxolanes can be influenced by the choice of catalyst. scribd.com

The reactivity of the dioxolane ring itself is also a subject of investigation. Organoaluminum reagents have been shown to add to α,β-unsaturated acetals with unprecedented levels of regio- and stereochemical control, opening new avenues for asymmetric synthesis. acs.org Furthermore, research into the substitution of groups on the dioxolane ring is expanding. For example, the phenoxy group in certain trityl-substituted dioxolanes can act as a leaving group under mild, acid-catalyzed conditions, allowing for further functionalization. researchgate.net These studies into selective reactions are crucial for synthesizing complex molecules where precise control of stereochemistry and functional group placement is paramount. ethernet.edu.et

Advanced Spectroscopic and Analytical Techniques for Structural Characterization

The precise structural elucidation of complex molecules like substituted dioxolanes is fundamental to understanding their reactivity and function. While standard techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry remain central, advanced methods are providing deeper insights. For complex structures, two-dimensional NMR techniques are indispensable for unambiguously assigning proton and carbon signals and determining stereochemistry.

X-ray crystallography provides the definitive solid-state structure of crystalline dioxolane derivatives, offering precise data on bond lengths, bond angles, and conformational preferences. researchgate.netepdf.pub This information is invaluable for correlating structure with observed chemical reactivity and for validating the results of theoretical calculations. The relationship between Circular Dichroism (CD) spectra and the "twisting ability" of certain dioxolane structures has also been explored, particularly in the context of their use as dopants in liquid crystals. epdf.pub These advanced analytical approaches are critical for building a comprehensive understanding of the structure-property relationships that govern the behavior of these molecules.

Theoretical Predictions for Rational Design and Mechanism Discovery

Computational chemistry is becoming an indispensable tool for accelerating research in dioxolane chemistry. Density Functional Theory (DFT) and other quantum mechanical methods are used to model reaction pathways, predict transition state energies, and elucidate reaction mechanisms. This theoretical insight allows for the rational design of new catalysts and substrates to achieve desired reactivity and selectivity, reducing the need for extensive empirical screening.

For example, computational modeling can help explain the stereoselectivity observed in the addition of organometallic reagents to chiral dioxolanes or predict the most favorable conformation of a flexible dioxolane ring. acs.org By analyzing the electronic properties and steric profiles of different substituted dioxolanes, researchers can predict how modifications, such as changing the alkyl groups at the C2 or C4 positions, will impact their stability and reactivity. As computational power increases, these predictive models will play an ever-larger role in guiding synthetic efforts and discovering novel chemical transformations.

Integration into Flow Chemistry and Automated Synthesis Paradigms

The translation of laboratory-scale synthesis to industrial production is being revolutionized by flow chemistry and automated synthesis platforms. These technologies offer significant advantages in terms of safety, reproducibility, and scalability. The synthesis of dioxolanes is well-suited for integration into continuous flow reactors, where reagents are pumped through heated tubes or columns packed with a catalyst. This approach allows for precise control over reaction parameters like temperature and residence time, often leading to higher yields and purities than traditional batch processing.

Furthermore, automated synthesis platforms are being used to rapidly generate libraries of dioxolane derivatives for screening in drug discovery and materials science. researchgate.netmdpi.com By combining robotic liquid handlers with automated purification and analysis systems, researchers can synthesize and test hundreds or even thousands of compounds with minimal manual intervention. researchgate.net The integration of artificial intelligence with these automated systems is an emerging trend that promises to further accelerate the discovery of new dioxolane-based molecules with valuable properties. smolecule.comresearchgate.net This high-throughput approach is essential for exploring the vast chemical space of substituted dioxolanes and identifying new lead compounds for a variety of applications. researchgate.net

Q & A

Q. What are the most reliable synthetic routes for 4,4-dimethyl-2-propyl-1,3-dioxolane, and how can reaction conditions be optimized?

Answer: The compound can be synthesized via acetal formation reactions. A common approach involves reacting acetone with epichlorohydrin or similar diols under acidic catalysis (e.g., TsOH or PPTS) to form the dioxolane ring . Optimization includes:

- Solvent selection : Non-polar solvents (e.g., benzene) improve acetalization yields by minimizing side reactions .

- Temperature control : Moderate heating (40–50°C) balances reaction rate and selectivity .

- Catalyst loading : Sub-stoichiometric amounts of acid catalysts (0.1–1 mol%) reduce side-product formation .

Q. How can structural characterization of this compound be performed to confirm its purity and configuration?

Answer:

- NMR spectroscopy : H and C NMR identify substituents on the dioxolane ring. For example, methyl groups at C4 appear as singlets (~1.3 ppm), while the propyl group shows characteristic triplet/multiplet patterns .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 158 for CHO) and fragmentation patterns validate molecular weight .

- Infrared (IR) spectroscopy : Absence of carbonyl peaks (~1730 cm) confirms no ketoether side products from ring-opening .

Advanced Research Questions

Q. What mechanistic insights explain the solvent effects on hydrolysis kinetics of this compound?

Answer: Hydrolysis follows either A-1 (acid-catalyzed) or A-S2 (nucleophilic) mechanisms, depending on solvent polarity:

- Polar solvents (e.g., water-DMSO) : Stabilize transition states via solvation, accelerating A-S2 pathways .

- Non-polar solvents : Favor A-1 mechanisms due to reduced nucleophilicity .

Data Table 2: Solvent effects on hydrolysis rates (k × 10 s)

| Solvent System | k (A-1) | k (A-S2) |

|---|---|---|

| Water-dioxane (50%) | 2.1 | 1.8 |

| Water-DMSO (50%) | 1.5 | 3.2 |

| Adapted from |

Q. How do polymerization conditions influence the microstructure of poly(this compound)?

Answer: Cationic polymerization (e.g., using BF·OEt) produces polymers with varying degrees of ring-opening vs. vinyl addition:

- Low temperatures (0–20°C) : Favor ring-opening, forming "ketoether" linkages (IR: 1730 cm) due to concurrent acetal rearrangement .

- High monomer concentration : Increases molecular weight (M > 10 Da) but risks branching .

Key Validation : Reprecipitation in n-pentane removes oligomers, confirmed by constant IR peak intensities .

Q. What computational methods are effective for predicting the physicochemical properties of this compound?

Answer:

- Quantum chemical calculations (DFT) : Predict optimized geometry and dipole moments using basis sets like B3LYP/6-31G(d) .

- QSPR models : Correlate logP (partition coefficient) with hexane/water solubility using molecular descriptors (e.g., molar volume, polar surface area) .

- Molecular dynamics (MD) : Simulate solvent interactions to estimate diffusion coefficients .

Q. How can contradictory data on carbonyl absorption in IR spectra of dioxolane polymers be resolved?

Answer: Discrepancies arise from residual monomer or side reactions:

Q. What strategies mitigate competing elimination pathways during dehydrohalogenation of halogenated dioxolane precursors?

Answer:

- Base selection : Bulky bases (e.g., KOtBu) favor β-hydrogen abstraction over nucleophilic substitution, enhancing 4-methylene product selectivity .

- Solvent polarity : Low-polarity solvents (e.g., THF) disfavor ion-pair intermediates, reducing elimination side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.